![molecular formula C21H23N5O3S B6535662 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine CAS No. 1040641-69-7](/img/structure/B6535662.png)

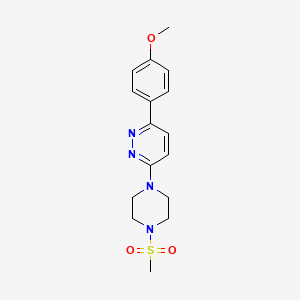

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine (3-E6-4PPSP) is a heterocyclic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a member of the pyridazine family, which is a group of nitrogen-containing compounds that are known to have a variety of biological activities. 3-E6-4PPSP has been extensively studied for its potential use as a drug or a therapeutic agent due to its ability to interact with a number of biological targets.

Applications De Recherche Scientifique

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has been studied for its potential use in a variety of scientific research applications. It has been shown to interact with a number of biological targets, including enzymes, receptors, and transporters. In particular, 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has been found to be an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. It has also been studied for its potential use as an antimicrobial agent, as it has been found to inhibit the growth of a number of bacterial and fungal species. Additionally, 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

Mécanisme D'action

Target of Action

Similar compounds with a piperazine moiety have been reported to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Based on the information about similar compounds, it can be inferred that this compound may interact with its target, tubulin, and inhibit its polymerization . This inhibition could disrupt the formation and function of microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin can affect several biochemical pathways. The disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the G2/M phase . This arrest can trigger apoptosis, a programmed cell death pathway, leading to the elimination of the affected cells .

Result of Action

The result of the compound’s action, based on the inferred mode of action, would be the induction of apoptosis in the affected cells . This could potentially lead to a decrease in the proliferation of these cells, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Avantages Et Limitations Des Expériences En Laboratoire

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a long shelf life. However, 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine can be difficult to purify and may be toxic to some organisms. Additionally, it is not commercially available and must be synthesized in the laboratory.

Orientations Futures

The potential future directions for 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine are numerous. One of the most promising areas of research is its potential use as a therapeutic agent. Studies have shown that 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has a variety of biological activities, including agonism of the serotonin receptor 5-HT1A, inhibition of pro-inflammatory cytokines, and antimicrobial activity. Additionally, further research is needed to better understand the mechanism of action of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine and to identify additional targets that it may interact with. Finally, studies are needed to evaluate the safety and efficacy of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine in clinical trials.

Méthodes De Synthèse

The synthesis of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine can be accomplished by a variety of methods. One of the most commonly used methods is the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-(pyridine-3-sulfonyl)piperazine in the presence of a base, such as sodium hydroxide. This reaction is carried out at room temperature and yields 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine as the major product. The reaction can also be conducted in the presence of other reagents, such as dimethylformamide and triethylamine, to increase the yield of the product.

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-2-29-18-7-5-17(6-8-18)20-9-10-21(24-23-20)25-12-14-26(15-13-25)30(27,28)19-4-3-11-22-16-19/h3-11,16H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJDNEBNEYEOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535588.png)

![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B6535594.png)

![3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535598.png)

![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B6535605.png)

![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535612.png)

![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535621.png)

![2,2,2-trifluoro-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535628.png)

![3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535632.png)

![3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535639.png)

![2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535640.png)

![3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535654.png)

![4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6535655.png)

![3-(2,5-dimethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535667.png)